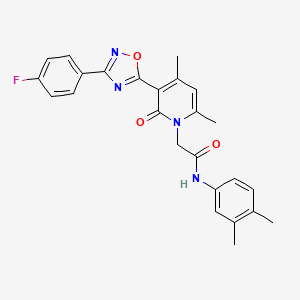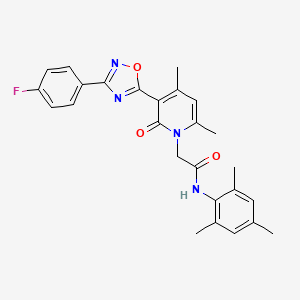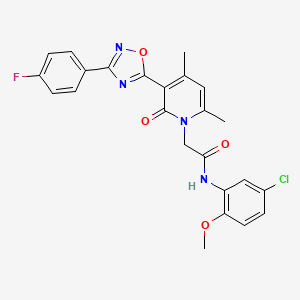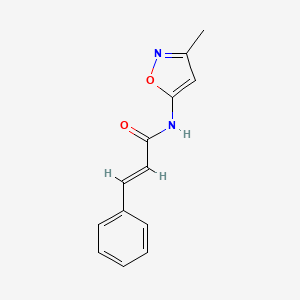
N-(3-methylisoxazol-5-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisoxazol-5-yl)cinnamamide is a compound that has been studied for its various properties. It is a derivative of cinnamic acid, which is known for its antimicrobial activity . The compound has been synthesized and evaluated for its in vitro antimicrobial activity against representative bacterial and fungal strains .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like N-(3-methylisoxazol-5-yl)cinnamamide are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of the compound were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Mécanisme D'action
While the exact mechanism of action of N-(3-methylisoxazol-5-yl)cinnamamide is not specified in the retrieved papers, it’s worth noting that cinnamic acid derivatives have been shown to inhibit benzoate 4‐hydroxylase (CYP53), an enzyme involved in detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .
Propriétés
Numéro CAS |
1021249-73-9 |
|---|---|
Nom du produit |
N-(3-methylisoxazol-5-yl)cinnamamide |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
(E)-N-(3-methyl-1,2-oxazol-5-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2O2/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ |
Clé InChI |
MYNRKJZMACJTPK-BQYQJAHWSA-N |
SMILES isomérique |
CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



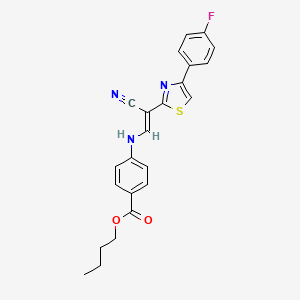
![(E)-butyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398154.png)
![N-(3-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398163.png)
![N-(2,4-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398165.png)
![ethyl 4-{[(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3398182.png)
![ethyl 3-{[(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3398188.png)
![N-(4-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398191.png)
![N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398195.png)
![N-(2,6-dimethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398203.png)
![N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398210.png)
![N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398224.png)
